DU-176 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

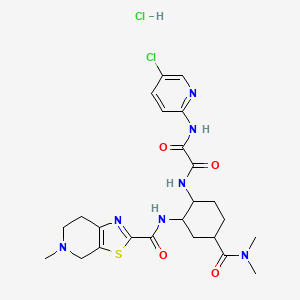

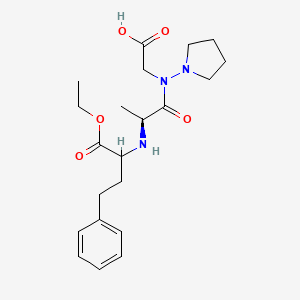

Le chlorhydrate d'édoxaban est un nouvel anticoagulant oral utilisé pour réduire le risque d'accident vasculaire cérébral et d'embolie systémique chez les patients atteints de fibrillation auriculaire non valvulaire. Il est également indiqué pour le traitement de la thrombose veineuse profonde et de l'embolie pulmonaire après un traitement initial par un anticoagulant parentéral . Le chlorhydrate d'édoxaban est un inhibiteur direct, sélectif et réversible du facteur Xa, une protéine clé de la cascade de coagulation .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate d'édoxaban est synthétisé par un processus en plusieurs étapes impliquant la combinaison de trois unités structuralement distinctes : l'acide thiazole carboxylique, la cis-diamine cyclohexane chirale et l'oxalate . La synthèse commence par la réaction de condensation entre le chlorure d'oxalyle d'éthyle et la 2-amino-5-chloropyridine en présence d'acétonitrile . L'intermédiaire est ensuite purifié en utilisant un solvant alcoolique à reflux pour atteindre une pureté élevée .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate d'édoxaban implique un processus efficace et évolutif qui garantit une pureté et un rendement élevés. Le processus comprend l'utilisation de matières premières peu coûteuses et disponibles dans le commerce, ce qui le rend adapté à la fabrication à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'édoxaban subit diverses réactions chimiques, notamment l'hydrolyse, la conjugaison et l'oxydation . Le métabolite prédominant formé par hydrolyse est spécifique à l'homme et actif .

Réactifs et Conditions Communs :

Hydrolyse : Médiée par la carboxylesterase 1.

Conjugaison : Implique l'ajout d'acide glucuronique.

Oxydation : Catalysée par le cytochrome P450 3A4.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent six métabolites de phase 1 (M-1, M-2, M-4, M-5, M-6 et M-8) et un glucuronide (M-3) .

4. Applications de la Recherche Scientifique

Le chlorhydrate d'édoxaban a un large éventail d'applications de recherche scientifique :

Biologie : Enquête sur ses effets sur diverses voies biologiques et ses interactions avec d'autres biomolécules.

Industrie : Utilisé dans le développement de nouvelles thérapies anticoagulantes et dans l'étude des interactions médicamenteuses.

5. Mécanisme d'Action

Le chlorhydrate d'édoxaban exerce ses effets en inhibant sélectivement le facteur Xa, une endopeptidase sérique nécessaire au clivage de la prothrombine en thrombine . En bloquant le facteur Xa, le chlorhydrate d'édoxaban empêche l'amplification progressive des facteurs protéiques nécessaires à la formation de caillots sanguins . Cette inhibition entraîne une réduction de la génération de thrombine et une anticoagulation subséquente .

Composés Similaires :

- Apixaban

- Dabigatran

- Rivaroxaban

- Antagonistes de la vitamine K (par exemple, warfarine)

Comparaison : Le chlorhydrate d'édoxaban est unique parmi les anticoagulants en raison de son schéma posologique une fois par jour et de son inhibition sélective du facteur Xa . Comparé à d'autres anticoagulants oraux non antagonistes de la vitamine K (AONVK) comme l'apixaban, le dabigatran et le rivaroxaban, le chlorhydrate d'édoxaban a montré un risque moindre de saignement majeur et un profil de sécurité favorable . De plus, il présente moins d'interactions médicamenteuses que les antagonistes de la vitamine K .

Applications De Recherche Scientifique

Edoxaban hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Edoxaban hydrochloride exerts its effects by selectively inhibiting factor Xa, a serine endopeptidase required for the cleavage of prothrombin into thrombin . By blocking factor Xa, edoxaban hydrochloride prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition results in reduced thrombin generation and subsequent anticoagulation .

Comparaison Avec Des Composés Similaires

- Apixaban

- Dabigatran

- Rivaroxaban

- Vitamin K Antagonists (e.g., Warfarin)

Comparison: Edoxaban hydrochloride is unique among anticoagulants due to its once-daily dosing regimen and its selective inhibition of factor Xa . Compared to other non-vitamin K antagonist oral anticoagulants (NOACs) like apixaban, dabigatran, and rivaroxaban, edoxaban hydrochloride has shown a lower risk of major bleeding and a favorable safety profile . Additionally, it has fewer drug-drug interactions compared to vitamin K antagonists .

Propriétés

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCNCZOSSOOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)

![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)

![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)

![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)

![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)

![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)